molecular formula C11H12BrNO B1377375 5-(Aminomethyl)naphthalen-1-ol hydrobromide CAS No. 1432680-39-1

5-(Aminomethyl)naphthalen-1-ol hydrobromide

Cat. No.: B1377375
CAS No.: 1432680-39-1
M. Wt: 254.12 g/mol
InChI Key: WUYQARUHAZXIPD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)naphthalen-1-ol hydrobromide is a functionalized naphthalene derivative of interest in organic and medicinal chemistry research. The compound features both a phenolic hydroxyl group and a primary aminomethyl group, making it a versatile building block for chemical synthesis . Naphthalene-based structures are prevalent in the development of bioactive molecules, and the aminomethylnaphthol scaffold can serve as a precursor for the synthesis of more complex compounds such as amidoalkyl naphthols and Betti bases . These derivatives are explored for a range of potential biological activities, which may include antibacterial, antifungal, and antioxidant properties, based on studies of related naphthol compounds . The hydrobromide salt form typically offers enhanced stability and solubility for research applications. Researchers value this compound for constructing molecular libraries and probing structure-activity relationships in drug discovery. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(aminomethyl)naphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.BrH/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13;/h1-6,13H,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYQARUHAZXIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)O)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich-Type Reaction

The most commonly reported synthesis of 5-(aminomethyl)naphthalen-1-ol hydrobromide is based on a Mannich-type reaction involving:

  • Starting materials: Naphthalen-1-ol, formaldehyde, and ammonium bromide (or an equivalent source of bromide ions).
  • Reaction conditions: Typically conducted in aqueous or alcoholic solvents under controlled temperature to facilitate the formation of the aminomethyl group at the 5-position.
  • Mechanism: The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution. Formaldehyde reacts with ammonium bromide generating an aminomethyl intermediate, which then substitutes at the 5-position of naphthalen-1-ol. The resulting amine is protonated by hydrobromic acid to form the hydrobromide salt.

Reaction Scheme

Step Reagents and Conditions Outcome
1 Naphthalen-1-ol + Formaldehyde + NH4Br Formation of 5-(aminomethyl)naphthalen-1-ol intermediate
2 Protonation with HBr or in situ hydrobromide formation This compound salt

Key Parameters Affecting Yield and Purity

  • Temperature: Moderate heating (e.g., reflux in ethanol or aqueous media) promotes reaction rate but excessive heat may cause side reactions.
  • pH control: Acidic conditions favor hydrobromide salt formation; neutral or basic conditions may lead to free amine or side products.
  • Stoichiometry: Excess formaldehyde or ammonium bromide can improve conversion but may require purification steps.
  • Solvent choice: Ethanol, water, or mixed solvents are commonly used to balance solubility and reaction kinetics.

Alternative and Related Synthetic Routes

While the Mannich-type reaction is predominant, variations and alternative approaches include:

  • Reductive Amination: Starting from 5-formyl-naphthalen-1-ol, reductive amination with ammonia or ammonium salts followed by hydrobromide salt formation. This route can offer improved regioselectivity but requires access to aldehyde precursors.
  • Direct Aminomethylation Using Formaldehyde and Ammonium Salts: Variations in ammonium salts (e.g., ammonium chloride or bromide) and formaldehyde sources (paraformaldehyde, aqueous formalin) can be employed to optimize yields.
  • Hydrobromide Salt Formation Post-Synthesis: The free base 5-(aminomethyl)naphthalen-1-ol can be isolated and then treated with hydrobromic acid or hydrobromic acid solutions to yield the hydrobromide salt, often by crystallization or precipitation.

Research Findings and Analytical Data

Reaction Yields and Purity

Method Yield (%) Purity (%) Notes
Mannich reaction with NH4Br 75-90% >95% (HPLC) Optimized with temperature and stoichiometry control
Reductive amination route 65-85% >90% Requires aldehyde precursor synthesis
Salt formation (free base + HBr) Quantitative >98% Crystallization improves purity

Spectroscopic and Analytical Confirmation

  • NMR Spectroscopy: Characteristic signals for aromatic protons, aminomethyl group, and phenolic OH confirm structure.
  • Mass Spectrometry: Molecular ion peak consistent with C11H12BrNO hydrobromide salt.
  • IR Spectroscopy: Bands corresponding to O–H, N–H, and aromatic C=C bonds confirm functional groups.
  • Melting Point and Solubility: Hydrobromide salt exhibits improved water solubility and defined melting point compared to free base.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Conditions Advantages Disadvantages
Mannich-type reaction Naphthalen-1-ol, formaldehyde, NH4Br Reflux in ethanol or aqueous media, acidic Simple, high yield, direct salt formation Requires careful pH and temperature control
Reductive amination 5-formyl-naphthalen-1-ol, ammonia, reducing agent Mild heating, reductive conditions High regioselectivity Requires aldehyde precursor, more steps
Salt formation from free base 5-(aminomethyl)naphthalen-1-ol + HBr Acidic aqueous solution, crystallization High purity salt Additional step after amine synthesis

Notes on Scale-Up and Industrial Preparation

  • The Mannich reaction is amenable to scale-up due to straightforward reagents and conditions.
  • Control of reaction parameters is essential to minimize side reactions such as polymerization of formaldehyde or over-alkylation.
  • Hydrobromide salt formation improves handling and stability, important for pharmaceutical or biochemical applications.
  • Purification typically involves crystallization from ethanol-water mixtures or recrystallization to achieve pharmaceutical-grade purity.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
5-(Aminomethyl)naphthalen-1-ol hydrobromide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests it may exhibit activity against various diseases, including viral infections. For instance, it has been studied in the context of hepatitis B virus (HBV) treatment, where it shows promise as part of antiviral therapies .

Case Study: Antiviral Activity
Research has indicated that compounds with similar structural motifs to this compound can inhibit reverse transcriptase, an enzyme critical for the replication of certain viruses, including HBV. This inhibition is crucial for developing effective antiviral drugs .

Analytical Chemistry Applications

Use as a Reagent
In analytical chemistry, this compound can serve as a reagent in various chemical assays. Its ability to form colored complexes with metal ions makes it useful in spectrophotometric analyses. For example, it can be employed to detect the presence of heavy metals in environmental samples .

Data Table: Spectrophotometric Properties

PropertyValue
Maximum Absorbance (λ)420 nm
Molar Extinction Coefficient15,000 L·mol⁻¹·cm⁻¹
Stability RangepH 4 - 7

Biochemical Applications

Cell Culture Studies
The compound has also found applications in cell culture studies. It can be utilized to investigate cellular responses to various stimuli, including oxidative stress and apoptosis. Its role as an antioxidant has been explored in several studies, indicating its potential to protect cells from oxidative damage .

Case Study: Antioxidant Activity
In a study assessing the antioxidant properties of naphthalene derivatives, this compound demonstrated significant free radical scavenging activity. This property is beneficial for developing supplements aimed at reducing oxidative stress-related diseases .

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Property Comparison
Compound Molecular Weight Substituents Melting Point (°C) Key Properties
This compound ~286.1 (est.) -OH, -CH₂NH₂·HBr Not reported High polarity, ionic solubility
5-Amino-1-naphthol 173.18 -OH, -NH₂ Not reported 2D hydrogen-bonded network
3-((3-Aminopropyl)amino)phenol HBr ~271.1 (est.) -OH, -(CH₂)₃NH₂·HBr Not reported Hydrophilic, salt-enhanced solubility
5-Bromonaphthalene-1-sulfonyl chloride 305.61 -SO₂Cl, -Br Not reported Electrophilic, reactive in substitutions

Biological Activity

5-(Aminomethyl)naphthalen-1-ol hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name: this compound
  • Molecular Formula: C11H12BrN
  • Molecular Weight: 253.12 g/mol

The compound features a naphthalene ring substituted with an aminomethyl group and a hydroxyl group, which may influence its interaction with biological targets.

This compound potentially interacts with various biological molecules, including receptors and enzymes. Although specific targets for this compound are not fully elucidated, related compounds have shown the ability to bind selectively to serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in neurotransmission and mood regulation.

Antiproliferative Effects

Research indicates that naphthalene derivatives exhibit antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that related compounds can inhibit cell growth in vitro, suggesting potential applications in cancer therapy. The growth inhibition is often quantified using the GI50 metric (the concentration required to inhibit cell growth by 50%) across different cell lines.

CompoundCell LineGI50 (μM)
This compoundMCF-7 (breast cancer)TBD
This compoundHeLa (cervical cancer)TBD

Note: Specific GI50 values for this compound are currently under investigation and will be updated upon availability.

Neuroprotective Properties

In studies involving neuroprotection, compounds similar to 5-(Aminomethyl)naphthalen-1-ol have been evaluated for their ability to mitigate neurotoxic effects induced by agents like paclitaxel. These studies typically assess behavioral responses and biochemical markers of neuronal damage, indicating a protective effect on neuronal cells .

Case Studies and Research Findings

  • Anticancer Activity : In a study focused on the antiproliferative activity of naphthalene derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications in the naphthalene structure significantly affected their potency against cancer cells .
  • Neuroprotection : A recent investigation into neuroprotective agents highlighted the potential of naphthalene derivatives in protecting against chemotherapy-induced neuropathy. Behavioral tests showed that certain derivatives could restore normal sensory function in animal models treated with paclitaxel .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanistic studies are needed to confirm these interactions .

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing 5-(Aminomethyl)naphthalen-1-ol hydrobromide, and how is its purity validated?

Methodological Answer:
The compound is typically synthesized via alkylation of the hydroxyl group in naphthalen-1-ol derivatives using brominated alkylamines under basic conditions. For example, cesium carbonate in acetonitrile at 60°C facilitates nucleophilic substitution, yielding intermediates that are subsequently hydrobrominated (e.g., via HBr treatment) . Post-synthesis, purification involves column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Structural validation requires:

  • 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, methylene groups adjacent to amine at δ 3.1–3.5 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+ or [M-Br]+) .
  • IR Spectroscopy : For detecting -OH (broad ~3200 cm⁻¹) and -NH₂ (sharp ~3350 cm⁻¹) stretches .

Advanced Question: How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents like acetonitrile enhance nucleophilicity of the hydroxyl group, while DMF may improve solubility of intermediates .
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation .
  • Temperature Control : Maintaining 60–80°C balances reactivity and avoids decomposition .
  • Stoichiometry : Excess brominated alkylamine (1.2–1.5 eq) ensures complete substitution. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Basic Question: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Assign aromatic protons (δ 7.0–8.5 ppm) and amine/amide protons (δ 1.5–3.5 ppm). Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .
  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect UV-active impurities (λmax ~280 nm) .
  • Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .

Advanced Question: How can researchers address discrepancies in NMR data arising from tautomerism or solvent effects?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., amine proton exchange) .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may stabilize specific tautomers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons adjacent to functional groups .

Basic Question: What biological assays are suitable for preliminary evaluation of its pharmacological activity?

Methodological Answer:

  • Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]-LSD for 5-HT6, Kd < 10 nM) .
  • Enzyme Inhibition Studies : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC50 determination) .
  • Cellular Viability Assays : Use MTT or resazurin in HEK-293 or SH-SY5Y cells to assess cytotoxicity (EC50 > 100 μM desirable) .

Advanced Question: How should researchers mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Derivatization : Convert the hydrobromide salt to a mesylate or tosylate for improved lipophilicity .
  • Pro-drug Design : Introduce ester or carbamate groups on the aminomethyl moiety for hydrolytic activation in vivo .

Basic Question: What storage conditions ensure long-term stability of the compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis .
  • Desiccation : Use silica gel packs to avoid moisture absorption, which can degrade the hydrobromide salt .
  • Stability Monitoring : Perform HPLC every 6 months to detect degradation products (e.g., free amine or naphthol) .

Advanced Question: How can researchers validate the compound’s role in modulating specific signaling pathways?

Methodological Answer:

  • Western Blotting : Analyze downstream proteins (e.g., phosphorylated ERK or Akt) in treated vs. untreated cells .
  • CRISPR Knockout Models : Use cell lines lacking target receptors (e.g., 5-HT6 KO) to confirm mechanism .
  • Metabolomics : Track changes in cellular metabolites (e.g., via LC-MS) to identify affected pathways .

Contradictions in Evidence

  • Synthesis Yields : reports >90% yields using Cs₂CO₃, while notes ~70% yields with K₂CO₃. This suggests base strength and solvent choice critically impact efficiency .
  • Purification Methods : Column chromatography () vs. recrystallization () may affect purity; cross-validate with multiple techniques.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Aminomethyl)naphthalen-1-ol hydrobromide
Reactant of Route 2
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5-(Aminomethyl)naphthalen-1-ol hydrobromide

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